3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-propanesulfonyl chloride

Vue d'ensemble

Description

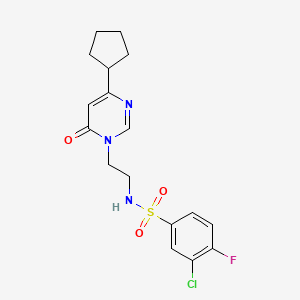

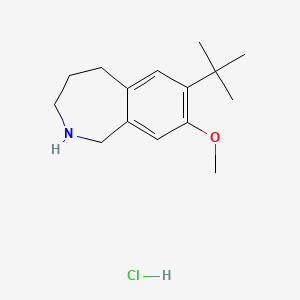

“3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-propanesulfonyl chloride” is a chemical compound with the empirical formula C11H8ClNO3. It has a molecular weight of 237.64 . This compound is usually available in solid form .

Molecular Structure Analysis

The InChI key for this compound is ZEQHPUCQCWTFRP-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The InChI key, which provides information about the molecular structure, is ZEQHPUCQCWTFRP-UHFFFAOYSA-N .Applications De Recherche Scientifique

Applications in Organic Synthesis

Trifluoromethylation and Chlorination : Chemicals like trifluoromethanesulfonyl chloride (CF3SO2Cl) have been explored for their utility in forming bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl, highlighting the relevance of sulfonyl chloride derivatives in organic synthesis for introducing fluorinated groups or chlorination, which can be crucial for developing materials with unique properties. The distinct reactivity of CF3SO2Cl under reductive conditions, compared to its sodium counterpart under oxidative conditions, underscores the nuanced applications of sulfonyl chlorides in electrophilic chlorination and enantioselective chlorination processes (Hélène Chachignon, H. Guyon, D. Cahard, 2017).

Biologically Produced Chemicals

Downstream Processing of Biologically Produced Diols : The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol emphasizes the importance of efficient recovery and purification methods for chemicals produced via microbial processes. It highlights the significant cost associated with separation from fermentation broth, suggesting that chemicals similar to 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-propanesulfonyl chloride could potentially be produced or purified using advanced separation techniques to enhance yield, purity, and reduce energy consumption (Zhi-Long Xiu, A. Zeng, 2008).

Advanced Oxidation Processes

Impact of Chloride Ions on Advanced Oxidation : The presence of chloride ions in aquatic environments and their reaction with oxidants in advanced oxidation processes (AOPs) can influence the degradation of organic substrates. This research suggests that similar compounds might interact with chloride ions or participate in environmental remediation processes. Understanding the role of chloride and other ions can guide the application of AOPs for the degradation of complex organics, potentially including compounds with functionalities similar to the one (D. Oyekunle, Jiayi Cai, E. Gendy, Zhuqi Chen, 2021).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements for this compound are H301 - H317, which indicate that it is toxic if swallowed and may cause an allergic skin reaction .

Propriétés

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4S/c12-18(16,17)7-3-6-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXUBBUYWZAROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride | |

CAS RN |

62605-69-0 | |

| Record name | 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one](/img/structure/B2629526.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2629529.png)

![4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2629530.png)

![Dimethyl 5-[[2-(6-chloropyridine-3-carbonyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2629537.png)

![N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2629538.png)

![2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2629539.png)

![(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B2629540.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide](/img/structure/B2629541.png)

![5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2629543.png)